o-Bromanil: Chemical Structure, Physical Properties, and Mechanistic Applications in Advanced Synthesis
o-Bromanil: Chemical Structure, Physical Properties, and Mechanistic Applications in Advanced Synthesis
Executive Summary
As a Senior Application Scientist, navigating the nuanced reactivity of highly halogenated quinones is critical for designing robust synthetic pathways. o-Bromanil (chemically designated as 3,4,5,6-tetrabromo-1,2-benzoquinone) is a premier electrophilic oxidant and redox non-innocent ligand. Its unique architecture—an ortho-dicarbonyl core flanked by four highly electronegative bromine atoms—imparts exceptional electron-accepting capabilities. This whitepaper provides an in-depth technical analysis of o-bromanil’s structural dynamics, physical properties, and field-proven experimental protocols, serving as a definitive guide for researchers in synthetic methodology, organometallic chemistry, and drug development.
Chemical Identity and Structural Dynamics
The reactivity of o-bromanil is fundamentally dictated by its molecular topology. The presence of four bromine atoms exerts a profound inductive electron-withdrawing effect across the conjugated π -system of the 1,2-benzoquinone ring[1].
This dense halogenation achieves two critical structural outcomes:
-
LUMO Modulation: The Lowest Unoccupied Molecular Orbital (LUMO) is drastically lowered, granting o-bromanil an exceptionally high electron affinity (2.44 eV)[2]. This makes it a highly potent single-electron transfer (SET) acceptor.
-
Bidentate Chelation (Redox Non-Innocence): The adjacent carbonyl oxygens serve as a bidentate coordination sphere. Upon accepting an electron, o-bromanil transitions into a tetrabromosemiquinone (TBSQ) radical anion, forming highly stable, tightly chelated complexes with transition and main-group metals[3].
Logical map linking o-bromanil's electronic properties to its reaction pathways.
Physical and Thermochemical Properties
To ensure reproducibility and safety in the laboratory, understanding the physical parameters of o-bromanil is essential. The high density and specific melting/boiling points dictate its handling, particularly regarding its solubility profile in non-polar versus polar aprotic solvents.
Table 1: Key Physical and Chemical Properties of o-Bromanil
| Property | Value | Scientific Implication | Source |
| CAS Number | 2435-54-3 | Primary chemical identifier. | [4],[5] |
| Molecular Formula | C₆Br₄O₂ | High halogen-to-carbon ratio drives density. | [1] |
| Molecular Weight | 423.68 g/mol | Requires precise stoichiometric calculation in micro-scale reactions. | [4] |
| Density | 3.127 g/cm³ | Settles rapidly in heterogeneous mixtures; requires vigorous stirring. | [5] |
| Melting Point | 148–151 °C | Solid at room temperature; stable for long-term benchtop storage. | [5] |
| Boiling Point | 197.9 °C (at 760 mmHg) | Sublimation risk under high vacuum at elevated temperatures. | [5] |
| Electron Affinity | 2.44 ± 0.20 eV | Quantifies its strength as a potent SET oxidant. | [2] |
| LogP (Octanol/Water) | 3.141 | Highly lipophilic; necessitates organic solvents (e.g., toluene, DCM). | [4],[5] |
Mechanistic Pathways and Reactivity Profiles
Single-Electron Transfer (SET) and Metal Coordination
In organometallic synthesis, o-bromanil is frequently deployed to oxidize low-valent metal centers. For example, the reaction of o-bromanil with Indium(II) iodide ( In2I4 ) proceeds via a SET mechanism. The quinone attacks the solvated In+ cation, accepting an electron to become a semiquinone radical. This structural rearrangement yields a highly colored, ESR-active Indium(III)-semiquinone complex ( TBSQ-InI2 )[3]. The causality here is driven by the thermodynamic stability of the resulting In(III) oxidation state paired with the tightly chelating oxygen atoms of the TBSQ ligand.
Inverse Electron-Demand Hetero Diels-Alder Cycloadditions
Because its LUMO is severely depressed by the four bromines, o-bromanil acts as a highly reactive dienophile in inverse electron-demand [4+2] cycloadditions. When exposed to electron-rich dienes (such as furans or fulvenes), it undergoes rapid cycloaddition across its oxygen atoms rather than its carbon-carbon double bonds, yielding complex dihydrobenzodioxin architectures[6]. This pathway is invaluable for constructing rigid, oxygen-rich heterocyclic scaffolds in natural product synthesis.
Validated Experimental Protocols
The following protocols have been engineered with self-validating steps to ensure high fidelity and reproducibility in the lab.
Protocol 1: Synthesis of (TBSQ)InI₂ via Single-Electron Transfer Oxidation
Objective: To synthesize a metal-semiquinone complex using o-bromanil as a redox non-innocent ligand[3].
-
Solvation: Suspend 1.0 equivalent of In2I4 in anhydrous toluene under an inert argon atmosphere.
-
Causality: Toluene provides a non-coordinating environment. It stabilizes the solvated metal cations without competing with the quinone for the metal's coordination sphere.
-
-
Reagent Addition: Slowly add 2.0 equivalents of o-bromanil to the suspension.
-
Causality: The stoichiometry strictly requires two equivalents to fully oxidize the binuclear indium species and satisfy the bidentate coordination requirements of the resulting In(III) centers.
-
-
Reaction Propagation: Stir the mixture continuously for 15 hours at ambient temperature.
-
Causality: The heterogeneous nature of the initial SET requires extended reaction times to reach thermodynamic equilibrium and complete the structural rearrangement.
-
-
Isolation: Remove the toluene in vacuo. Wash the resulting dark brown crude solid thoroughly with cold benzene.
-
Causality: Cold benzene selectively solubilizes unreacted o-bromanil and non-polar organic byproducts, leaving the highly polar, target metal-semiquinone complex intact on the frit.
-
-
System Validation (Self-Check): Analyze the purified solid via Electron Spin Resonance (ESR) spectroscopy.
-
Validation: The appearance of a well-resolved signal at g≈2.003 definitively confirms the presence of the trapped semiquinone radical, validating the success of the SET pathway.
-
Experimental workflow for synthesizing (TBSQ)InI2 via SET oxidation.
Protocol 2: Synthesis of Benzodioxin Adducts via Hetero Diels-Alder Cycloaddition
Objective: To construct a rigid oxygen heterocycle via an inverse electron-demand [4+2] cycloaddition[6].
-
Preparation: Dissolve 1.0 equivalent of o-bromanil in anhydrous dichloromethane (DCM) at 0 °C.
-
Causality: Aprotic, non-nucleophilic solvents like DCM prevent unwanted hydrogen bonding or nucleophilic attack on the highly electrophilic quinone carbonyls. The low temperature controls the initial exothermic interaction.
-
-
Diene Introduction: Dropwise add 1.1 equivalents of an electron-rich diene (e.g., furan).
-
Causality: A slight stoichiometric excess of the diene ensures complete consumption of the o-bromanil, which is typically the limiting reagent due to its higher cost and extreme reactivity.
-
-
Cycloaddition: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: The inverse electron-demand nature of the reaction means the low LUMO of o-bromanil reacts rapidly with the high HOMO of the furan. Avoiding excessive heat prevents retro-Diels-Alder degradation of the strained primary adduct.
-
-
Purification: Concentrate the reaction mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Causality: Chromatography effectively separates the highly stable, non-polar dihydrobenzodioxin adduct from any residual diene or polymerized byproducts.
-
-
System Validation (Self-Check): Perform 1H NMR analysis on the isolated product.
-
Validation: The complete disappearance of the free diene proton signals and the emergence of characteristic downfield benzodioxin bridgehead protons confirm the successful formation of the [4+2] architecture.
-
References
- Chemical Properties of Tetrabromo-1,2-benzoquinone (CAS 2435-54-3) - Cheméo. Source: chemeo.com.
- CAS#:2435-54-3 | 3,5-Cyclohexadiene-1,2-dione,3,4,5,6-tetrabromo - Chemsrc. Source: chemsrc.com.
- 3,4,5,6-Tetrabromo-o-benzoquinone | C6Br4O2 | CID 75521 - PubChem. Source: nih.gov.
- Tetrabromo-1,2-benzoquinone - the NIST WebBook. Source: nist.gov.
- Electron-Transfer Processes in Indium(II) Iodide-o-Quinone Systems. Source: nationalmaglab.org.
- Novel cycloaddition reactions of o-benzoquinones and related chemistry. Source: ias.ac.in.
Sources
- 1. 3,4,5,6-Tetrabromo-o-benzoquinone | C6Br4O2 | CID 75521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrabromo-1,2-benzoquinone [webbook.nist.gov]
- 3. nationalmaglab.org [nationalmaglab.org]
- 4. Tetrabromo-1,2-benzoquinone (CAS 2435-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS#:2435-54-3 | 3,5-Cyclohexadiene-1,2-dione,3,4,5,6-tetrabromo | Chemsrc [chemsrc.com]
- 6. ias.ac.in [ias.ac.in]
